molecular formula C6H3F3INO B1420893 3-Iodo-5-(trifluoromethyl)pyridin-2-ol CAS No. 300851-88-1

3-Iodo-5-(trifluoromethyl)pyridin-2-ol

Cat. No. B1420893
CAS RN: 300851-88-1
M. Wt: 288.99 g/mol
InChI Key: WXQOUIYEDNDHRI-UHFFFAOYSA-N
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Description

“3-Iodo-5-(trifluoromethyl)pyridin-2-ol” is a chemical compound with the empirical formula C6H3F3INO . It is a solid substance and is used by early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “3-Iodo-5-(trifluoromethyl)pyridin-2-ol” can be represented by the SMILES string Oc1ncc(cc1I)C(F)(F)F . The InChI representation is 1S/C6H3F3INO/c7-6(8,9)3-1-4(10)5(12)11-2-3/h1-2H,(H,11,12) .


Physical And Chemical Properties Analysis

“3-Iodo-5-(trifluoromethyl)pyridin-2-ol” is a solid substance . Its molecular weight is 288.99 g/mol . The compound’s properties can be represented by the SMILES string Oc1ncc(cc1I)C(F)(F)F and the InChI representation 1S/C6H3F3INO/c7-6(8,9)3-1-4(10)5(12)11-2-3/h1-2H,(H,11,12) .

Scientific Research Applications

Halogen Shuffling and Electrophilic Substitutions

Research by Mongin et al. (1998) explores the conversion of 2-chloro-6-(trifluoromethyl)pyridine into its 3-iodo derivative. This study demonstrates how iodo compounds, including those similar to 3-Iodo-5-(trifluoromethyl)pyridin-2-ol, can be used as starting materials for further manipulations in halogen/metal exchange and electrophilic trapping reactions (Mongin, Tognini, Cottet & Schlosser, 1998).

Spectroscopic and Structural Characterization

A study by Chernov'yants et al. (2011) on the interaction of 5-trifluoromethyl-pyridine-2-thione with iodine, contributing to knowledge on the structural and spectroscopic properties of compounds similar to 3-Iodo-5-(trifluoromethyl)pyridin-2-ol (Chernov'yants, Burykin, Starikova & Erofeev, 2011).

Synthesis and Functionalization

Cottet and Schlosser (2002) extended a method for the preparation of trifluoromethyl-substituted pyridines from iodopyridines. This research is relevant to understanding the chemical behavior and potential applications of compounds like 3-Iodo-5-(trifluoromethyl)pyridin-2-ol in synthesis and functionalization processes (Cottet & Schlosser, 2002).

Applications in Organic Light-Emitting Devices (OLEDs)

Research by Su et al. (2021) involving the synthesis of pyrazol-pyridine ligands, including derivatives similar to 3-Iodo-5-(trifluoromethyl)pyridin-2-ol, showcases their application in developing high-efficiency orange-red Ir(III) complexes for OLEDs (Su, Li, Yang, Zhou, Song, Zhou & Qu, 2021).

Mechanoluminescent and OLED Applications

Huang et al. (2013) synthesized Pt(II) complexes using pyridyl pyrazolate chelates, closely related to 3-Iodo-5-(trifluoromethyl)pyridin-2-ol, to explore their photophysical properties and potential use in OLEDs (Huang, Tu, Chi, Hung, Song, Tseng, Chou, Lee, Cheng, Tsai & Wong, 2013).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral . It falls under the storage class code 6.1C, which represents combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

3-iodo-5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3INO/c7-6(8,9)3-1-4(10)5(12)11-2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQOUIYEDNDHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673519
Record name 3-Iodo-5-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-5-(trifluoromethyl)pyridin-2-ol

CAS RN

300851-88-1
Record name 3-Iodo-5-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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